4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one
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Overview
Description
4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one typically involves the condensation of 3-phenyl-1H-pyrazol-5-one with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-(Dimethylaminobenzylidene)rhodanine: Used in the detection of metals and as a reagent in photometric determinations.
4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations and as a pharmaceutical intermediate.
Uniqueness
4-(Dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one is unique due to its pyrazolone core structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
4-(dimethylaminomethylidene)-3-phenyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)8-10-11(13-14-12(10)16)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQUOZAYQLCWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NNC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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